O,S,S-Tripropyl dithiophosphate
Description
O,S,S-Tripropyl dithiophosphate (CAS 74125-01-2) is an organophosphorus compound characterized by a central phosphorus atom bonded to two sulfur atoms and three propyl groups in an O,S,S-configuration. This structural arrangement confers unique chemical reactivity and functional properties, making it relevant in agricultural and industrial applications, particularly as a pesticide intermediate or lubricant additive. Its synthesis typically involves the reaction of phosphorus pentasulfide with propyl alcohols, followed by purification steps to isolate the target compound .
Properties
CAS No. |
74125-01-2 |
|---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-bis(propylsulfanyl)phosphoryloxypropane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-7-11-12(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChI Key |
AOTHZQJQFFOUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(SCCC)SCCC |
Origin of Product |
United States |
Preparation Methods
Direct Reaction with Propyl Alcohol and Propyl Mercaptan
Phosphorus pentasulfide reacts with alcohols and thiols to form dithiophosphates. For O,S,S-tripropyl derivatives, a stoichiometric mixture of propyl alcohol (PrOH) and propyl mercaptan (PrSH) is employed:
$$
P4S{10} + 3 \, \text{PrOH} + 2 \, \text{PrSH} \rightarrow 2 \, (\text{PrO})P(S)(S\text{Pr})2 + 5 \, H2S
$$
Conditions :
- Solvent-free or in toluene at 80–100°C for 6–12 hours.
- Yields: 65–75% after purification via aqueous washing and distillation.
Key Data :
| Reactants | Molar Ratio | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| P₄S₁₀, PrOH, PrSH | 1:3:2 | 90 | 68 | 95 |
Alkylation of Dithiophosphoric Acid Intermediate
Two-Step Alkylation
Dithiophosphoric acid (H₂PS₂O) is alkylated sequentially with propyl groups:
- Formation of Dithiophosphoric Acid :
$$
P4S{10} + 4 \, H2O \rightarrow 2 \, H2PS2O + 2 \, H2S
$$ - Alkylation :
$$
H2PS2O + 3 \, \text{PrX} \, (\text{X = Cl, Br}) \rightarrow (\text{PrO})P(S)(S\text{Pr})_2 + 3 \, HX
$$
Conditions :
- Step 1: Reflux in water (100°C, 2 hours).
- Step 2: Propyl halide added dropwise with NaOH in acetone/water (1:3 ratio) at 25°C.
- Yields: 60–70% after extraction with toluene.
Substitution Using Phosphorus Trichloride (PSCl₃)
Sequential Substitution with Propyl Groups
PSCl₃ reacts with propyl alcohol and propyl mercaptan to substitute chloride ions:
$$
PSCl3 + \text{PrOH} \rightarrow Cl2P(S)O\text{Pr} + HCl
$$
$$
Cl2P(S)O\text{Pr} + 2 \, \text{PrSH} \rightarrow (\text{PrO})P(S)(S\text{Pr})2 + 2 \, HCl
$$
Conditions :
- PSCl₃ and PrOH stirred at 0–5°C, followed by PrSH addition at 25°C.
- Yields: 72–80% after neutralization and solvent removal.
Key Data :
| Step | Reactant | Temp (°C) | Time (h) | Intermediate |
|---|---|---|---|---|
| 1 | PSCl₃ + PrOH | 0–5 | 2 | Cl₂P(S)OPr |
| 2 | Cl₂P(S)OPr + PrSH | 25 | 4 | (PrO)P(S)(SPr)₂ |
Dealkylation-Alkylation of O,O-Dialkyl Dithiophosphates
Transalkylation Strategy
O,O-Diethyl dithiophosphate undergoes dealkylation followed by propyl substitution:
- Dealkylation :
$$
(EtO)2P(S)SH + HCl \rightarrow (EtO)P(S)SH2 + EtCl
$$ - Alkylation :
$$
(EtO)P(S)SH2 + 2 \, \text{PrBr} \rightarrow (\text{PrO})P(S)(S\text{Pr})2 + 2 \, HBr
$$
Conditions :
- Dealkylation in HCl/ethanol (50°C, 1 hour).
- Alkylation with PrBr/K₂CO₃ in acetone (12 hours, reflux).
- Yields: 55–65%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| P₄S₁₀ + PrOH/PrSH | One-pot, cost-effective | H₂S generation requires scrubbing | 68 | Industrial |
| PSCl₃ substitution | High purity, controlled substitution | Toxic intermediates (HCl) | 80 | Lab-scale |
| Alkylation of H₂PS₂O | Flexible for derivatives | Multi-step, lower yield | 60 | Pilot-scale |
| Dealkylation-Alkylation | Utilizes commercial precursors | Low efficiency, side reactions | 55 | Limited |
Chemical Reactions Analysis
Types of Reactions: O,S,S-Tripropyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions involving this compound can be carried out using alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiophosphates .
Scientific Research Applications
O,S,S-Tripropyl dithiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions.
Industry: this compound is used as an additive in lubricants and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of O,S,S-Tripropyl dithiophosphate involves its interaction with various molecular targets and pathways:
Antioxidant Mechanism: The compound acts as a peroxide decomposer and radical scavenger, thereby preventing oxidative damage to cells and tissues.
Metal Deactivation: this compound can chelate metal ions, reducing their catalytic activity in oxidative processes.
Radical Trapping: The compound can trap free radicals, preventing them from initiating chain reactions that lead to oxidative damage.
Comparison with Similar Compounds
Ethoprophos (O-Ethyl S,S-Dipropyl Phosphorodithioate)
- Structure : Ethoprophos (CAS 13194-48-4) shares a similar dithiophosphate backbone but differs in alkyl group substitution: one ethyl (O-ethyl) and two propyl (S,S-dipropyl) groups .
- Applications : Primarily used as a nematicide and insecticide, ethoprophos demonstrates higher volatility compared to O,S,S-tripropyl dithiophosphate due to its shorter ethyl chain. This volatility enhances its efficacy in soil treatments but increases environmental mobility .
- Synthesis : Produced via nucleophilic substitution between dipropyl dithiophosphoric acid and ethyl chloride, avoiding the need for solvents in some patented processes .
O,O′-Diethyl Dithiophosphate
- Structure : O,O′-Diethyl dithiophosphate (CAS 298-06-6) features two ethoxy groups (O,O′-diethyl) and a dithiophosphate core. Unlike this compound, it lacks sulfur-bound alkyl chains .
- Applications : Widely employed in chemical synthesis and enzyme studies due to its water solubility and stability. It is less effective as a pesticide but serves as a precursor for metal-complexing agents .
- Physical Properties : Boiling point >292°C (similar to sodium diisobutyl dithiophosphate, which boils at 292.8°C), suggesting comparable thermal stability to O,S,S-tripropyl derivatives .
Zinc Alkyl Dithiophosphates (ZDDPs)
- Structure : ZDDPs are metal salts of dithiophosphoric acids, such as zinc diisopropyl dithiophosphate. Unlike this compound, they incorporate zinc ions, enhancing their anti-wear properties .
- Applications : Critical in lubricant formulations for reducing friction and oxidative degradation. This compound lacks metal coordination, limiting its utility in high-pressure environments but offering advantages in pesticide formulations .
- Synthesis : Prepared via reaction of dithiophosphoric acid with zinc oxide, a process analogous to the acid-base neutralization steps used in ashless dithiophosphate production .
Functional and Industrial Comparisons
Pesticide Activity
- This compound : Exhibits miticidal and insecticidal activity, as seen in structurally related compounds like S-tricyclohexyltin-O,O-diisopropyl dithiophosphate (CAS 74125-01-2). Its propyl chains enhance lipid solubility, improving penetration into insect cuticles .
- Ethoprophos: Superior nematode control due to its ethyl-propyl configuration, but higher toxicity to non-target organisms .
Lubricant Additives
- Ashless Dithiophosphates : this compound derivatives lack metal ions, reducing ash formation during combustion. This contrasts with ZDDPs, which provide superior anti-wear performance but generate particulate residues .
- Thermal Stability : Zinc dithiophosphates (e.g., zinc alkyl dithiophosphate) degrade at temperatures >180°C, releasing protective sulfide layers. This compound, without metal stabilization, may decompose at lower temperatures .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Alkyl Groups | Key Applications | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | 74125-01-2 | O,S,S-tripropyl | Pesticides, intermediates | ~150–200 (estimated) |
| Ethoprophos | 13194-48-4 | O-ethyl, S,S-dipropyl | Nematicides | 100–130 |
| O,O′-Diethyl dithiophosphate | 298-06-6 | O,O′-diethyl | Chemical synthesis | >200 |
| Zinc diisopropyl dithiophosphate | N/A | Diisopropyl + Zn | Lubricant additives | >180 |
Research Findings and Trends
- Industrial Innovations: Ashless variants, such as those derived from this compound, are being explored for eco-friendly lubricants to replace ZDDPs in electric vehicle applications .
Q & A
Q. How can computational modeling predict the environmental persistence of this compound degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
